molecular formula C22H21FN2O3 B422922 METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B422922
M. Wt: 380.4g/mol
InChI Key: JNQIBYMAVCCBHB-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrole ring, a fluorophenyl group, and a dimethylaminobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 4-fluoroacetophenone to form an intermediate chalcone. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or antioxidant properties. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-(4-(dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one: This compound shares a similar structure and is also investigated for its antimicrobial and antioxidant properties

Properties

Molecular Formula

C22H21FN2O3

Molecular Weight

380.4g/mol

IUPAC Name

methyl (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-1-(4-fluorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H21FN2O3/c1-14-20(22(27)28-4)19(13-15-5-9-17(10-6-15)24(2)3)21(26)25(14)18-11-7-16(23)8-12-18/h5-13H,1-4H3/b19-13-

InChI Key

JNQIBYMAVCCBHB-UYRXBGFRSA-N

SMILES

CC1=C(C(=CC2=CC=C(C=C2)N(C)C)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)N(C)C)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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